Cas no 90-13-1 (1-Chloronaphthalene)

1-chloronaphthalene is a chemical substance with a molecular weight of 162.62. It is a colorless volatile oily liquid. It is soluble in benzene \ ether \ ethanol \ carbon tetrachloride \ carbon disulfide \ chlorobenzene, insoluble in water, and can volatilize with water vapor.
1-Chloronaphthalene structure
1-Chloronaphthalene structure
1-Chloronaphthalene
90-13-1
C10H7Cl
162.61558175087
MFCD00003874
34549
7003

1-Chloronaphthalene Properties

Names and Identifiers

    • 1-Chloronaphthalene
    • ALPHA-CHLORONAPHTHALENE
    • ALPHA-NAPHTHYL CHLORIDE
    • 1-NAPHTHYL CHLORIDE
    • PCN-1
    • 1-Chlornaftalen
    • 1-chloronaphtalene
    • 1-chloro-naphthalen
    • 1-Chloronaphthalene solution
    • 1-Chlornaphthalin
    • 1-Chloronaphthalen
    • 1-CHLORONAPHTHALENE FOR SYNTHESIS
    • 1-CHLORONAPHTHLENE
    • 1CHLORONAPTHALENE
    • 1-Naphtyl chloride
    • A-CHLORONAPHTALENE
    • I-Chlornaphthalin
    • monochloronaphthalene
    • NAPHTHALENE, 1-CHLORO-
    • 1-CHLOROMETHYLNAPHTHALENE
    • 1-Chloronaphthalene, tech. 85%, remainder 2-chloronaphthalene
    • FT-0607652
    • K4OIF2EC56
    • BASILEUM
    • Tox21_200823
    • BDBM50159260
    • InChI=1/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
    • NSC 6166
    • 1-Chloro-naphthalene
    • UNII-K4OIF2EC56
    • DTXCID904791
    • alpha-Chlornaphthalene
    • NCGC00258377-01
    • HSDB 3936
    • 1-Chlornaftalen [Czech]
    • 1-CHLORONAPHTHALENE [HSDB]
    • 1-Chloronaphthalene, technical, >=85% (GC)
    • 1-chloronaphthalin
    • 1-CHLORONAPHTHALENE [MI]
    • .alpha.-Chlornaphthalene
    • C10-H7-Cl
    • LS-1908
    • EN300-21612
    • Chloronaphthalene
    • DTXSID2024791
    • 1-chlornaphthalen
    • AKOS000121237
    • Naphthalene, chloro-
    • 90-13-1
    • EINECS 201-967-3
    • 5-chloronaphthalene
    • Z104504716
    • D89503
    • AI3-00035
    • 1-Naphthalenyl chloride
    • CHEMBL195338
    • Naftaleno, 1-cloro-
    • NSC6166
    • C2310
    • NCGC00091252-01
    • HSDB 5269
    • NSC-6166
    • EINECS 247-120-1
    • CAS-90-13-1
    • 1-Chloronaphthalene 10 microg/mL in Acetonitrile
    • .alpha.-naphthyl chloride
    • CCRIS 5546
    • SCHEMBL19854
    • 1-Chloronaphthalene 10 microg/mL in Isooctane
    • 1-Chloronaphthalene, technical grade
    • Q161607
    • MFCD00003874
    • WLN: L66J BG
    • .alpha.-Chloronaphthalene
    • chloronapthalene
    • 25586-43-0
    • CHLORONAPHTHALENE, 1-
    • Chloronaphthalene, 1- (alpha)
    • NCGC00091252-02
    • Chloronaphthalene, 1-(alpha)
    • 1-Chloronaphthalene (ACI)
    • 1-Chloronaphthaline
    • PCN 1
    • α-Chloronaphthalene
    • α-Naphthyl chloride
    • alphachloronaphthalene
    • 1-Chloronaphthalene (Technical Grade)
    • 1Naphthyl chloride
    • NAPHTHYLENE, 1-CHLORO-
    • 1Chlornaftalen
    • Naphthalene, 1chloro
    • DB-057184
    • DS-002655
    • xilamon
    • NS00005259
    • alphaNaphthyl chloride
    • xylamon
    • LS-13738
    • alphaChlornaphthalene
    • +Expand
    • MFCD00003874
    • JTPNRXUCIXHOKM-UHFFFAOYSA-N
    • 1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • ClC1C2C(=CC=CC=2)C=CC=1
    • 970836

Computed Properties

  • 162.02400
  • 0
  • 0
  • 0
  • 162.024
  • 11
  • 133
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 3.49320
  • 0.00000
  • 2149
  • n20/D 1.632(lit.)
  • Insoluble< 0.1 g/100 ml at 20 º C
  • 263°C(lit.)
  • -20°C(lit.)
  • 0.0±0.5 mmHg at 25°C
  • Fahrenheit: 249.8 ° f < br / > Celsius: 121 ° C < br / >
  • alcohol: soluble
  • 2000 μg/mL in methanol
  • The pure product is a colorless oily liquid, usually light yellow, with the smell of creosote
  • 7 (H2O, 20℃)(undiluted)
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Insoluble in water, soluble in ether \ benzene \ petroleum ether \ alcohol and other organic solvents
  • 1.194 g/mL at 25 °C(lit.)

1-Chloronaphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 2-Methylpyridine
Reference
Replacement of bromide by chlorine in aromatic compounds
Hardy, Wm. B.; Fortenbaugh, Robert B., Journal of the American Chemical Society, 1958, 80, 1716-18

Synthetic Circuit 2

Reaction Conditions
Reference
Decarbonylation of aroyl to aryl chlorides
Blum, Johanan, Tetrahedron Letters, 1966, (15), 1605-8

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ;  12 h, 80 °C
Reference
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; Zhang, Rongli; Cai, Mingzhong, RSC Advances, 2017, 7(2), 764-770

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Solvents: Ethyl acetate ,  Water ;  40 min, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
Metal-Free Chlorodeboronation of Organotrifluoroborates
Molander, Gary A.; Cavalcanti, Livia N., Journal of Organic Chemistry, 2011, 76(17), 7195-7203

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Ferric chloride hexahydrate Solvents: Chlorobenzene
Reference
Preparation of wax-dissolving penetrating agent
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Catalysts: Silica Solvents: Carbon tetrachloride
Reference
Selective mono-chlorination of aromatic compounds
Smith, Keith; Butters, Michael; Paget, Walter E.; Goubet, Dominique; Fromentin, Emmanuelle; et al, Green Chemistry, 1999, 1(2), 83-90

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Iron Solvents: Dimethylformamide ;  8 h, rt
Reference
A Visible Light and Iron-mediated Carbocationic Route to Polysubstituted 1-Halonaphthalenes by Benzannulation using Allylbenzenes and Polyhalomethanes
Roslan, Irwan Iskandar; Zhang, Hongwei; Ng, Kian-Hong; Jaenicke, Stephan; Chuah, Gaik-Khuan, Advanced Synthesis & Catalysis, 2021, 363(4), 1007-1013

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Diammonium cerium hexanitrate ;  1 h, rt
Reference
Electrophilic aryl-halogenation using N-halosuccinimides under ball-milling
Bose, Anima ; Mal, Prasenjit, Tetrahedron Letters, 2014, 55(13), 2154-2156

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Chloroform
Reference
Photosubstitution reactions of nitronaphthalenes leading to chloronaphthalenes
Frater, Gy.; Havinga, E., Tetrahedron Letters, 1969, (53), 4603-4

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phos… Solvents: Toluene ;  20 h, 130 °C
Reference
Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides
Malapit, Christian A.; Ichiishi, Naoko; Sanford, Melanie S., Organic Letters, 2017, 19(15), 4142-4145

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Cupric chloride ,  Bismuth sodium oxide (BiNaO3) Solvents: Dichloromethane ;  1 h, rt
Reference
Oxidative halogenation of aromatic compounds with metal halides and sodium bismuthate
Muathen, Hussni A., Helvetica Chimica Acta, 2003, 86(1), 164-168

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lead tetraacetate ,  Tin tetrachloride Solvents: Dichloromethane
Reference
Mild chlorination of aromatic compounds with tin(IV) chloride and lead tetraacetate
Muathen, Hussni A., Tetrahedron, 1996, 52(26), 8863-8866

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Calcium hypochlorite Catalysts: Acetic acid Solvents: Acetone ,  Water
Reference
Ring chlorination of benzenoid compounds using calcium hypochlorite [Ca(OCl)2]
Nwaukwa, Stephen O.; Keehn, Philip M., Synthetic Communications, 1989, 19(5-6), 799-804

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ,  Oxygen Catalysts: Brilliant Green Solvents: Acetonitrile ;  8 h, 20 °C
Reference
Amplification of Trichloroisocyanuric Acid (TCCA) Reactivity for Chlorination of Arenes and Heteroarenes via Catalytic Organic Dye Activation
Rogers, David A.; Bensalah, Adam T.; Espinosa, Alvaro Tomas; Hoerr, John L.; Refai, Fares H.; et al, Organic Letters, 2019, 21(11), 4229-4233

Synthetic Circuit 15

Reaction Conditions
Reference
Hydrogen peroxide salts as reagents in the oxidative halogenation of aromatic compounds
Rudakova, N. I.; Erykalov, Yu. G.; Zharikova, S. M.; Dmitrieva, E. V.; Mataradze, M. S., Zhurnal Obshchei Khimii, 1995, 65(2), 315-17

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  12 h, 85 °C
Reference
Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents
Murugesan, Vetrivelan; Balakrishnan, Venkadesh; Rasappan, Ramesh, Journal of Catalysis, 2019, 377, 293-298

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Tetramethylammonium chloride Catalysts: (SP-4-1)-Bis(glycinato-κN,κO)copper Solvents: Ethanol ;  24 h, 100 °C
Reference
Glycinatocopper(II) complex as an efficient heterogeneous catalyst for aromatic Finkelstein reaction of aryl and heteroaryl bromides to chlorides
Verma, Sanny; Saran, Sandeep; Jain, Suman L., Applied Catalysis, 2014, 472, 178-183

1-Chloronaphthalene Raw materials

1-Chloronaphthalene Related Literature